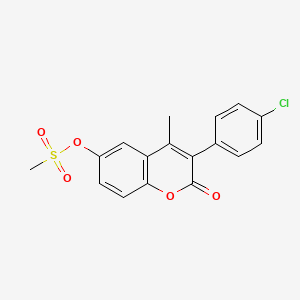

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate

Description

3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate is a synthetic coumarin derivative functionalized with a 4-chlorophenyl group at position 3, a methyl group at position 4, and a methanesulfonate ester at position 4. Coumarins are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Structural characterization of such compounds often employs X-ray crystallography (using tools like SHELXL and WinGX) and spectroscopic methods (e.g., $ ^1 \text{H} $-NMR), as evidenced by studies on analogous halogenated coumarins and chalcones .

Properties

IUPAC Name |

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO5S/c1-10-14-9-13(23-24(2,20)21)7-8-15(14)22-17(19)16(10)11-3-5-12(18)6-4-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCVEBBZMXOASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate, a synthetic organic compound belonging to the class of chromenones, has garnered attention for its diverse biological activities. This compound is characterized by a chromenone core with various substituents, including a 4-chlorophenyl group and a methanesulfonate moiety, which contribute to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C19H15ClO4S |

| Molecular Weight | 364.84 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key Here] |

| SMILES | [SMILES Here] |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The structure allows it to fit into active sites, leading to inhibition or modulation of various biological pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation : It can bind to receptors, altering their signaling pathways and influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For example, in vitro assays demonstrated significant inhibition of cell growth in human cancer cells, suggesting its potential use as an anticancer agent .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in cellular models. It may inhibit pro-inflammatory cytokine production, thereby mitigating inflammatory responses.

- Antimicrobial Effects : Preliminary studies indicate that the compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Case Study 1: Anticancer Evaluation

A study conducted on synthesized derivatives of chromenones, including this compound, assessed their cytotoxicity against six different human cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, with IC50 values suggesting potent activity against certain cancer types .

Case Study 2: Anti-inflammatory Mechanism

In another research effort, the anti-inflammatory effects were evaluated using a model of induced inflammation in vitro. The compound was found to significantly reduce levels of TNF-alpha and IL-6 in treated cells compared to controls, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other chromenone derivatives:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| 3-(4-chlorophenyl)-4-methyl... | High | Moderate |

| Ethyl 2-{[3-(4-chlorophenyl)... | Moderate | High |

| 7-Hydroxychromone | Low | Low |

This table illustrates that while some compounds exhibit high anticancer activity, they may lack significant anti-inflammatory properties and vice versa.

Comparison with Similar Compounds

Structural Analogues

A. 6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one

- Structural Differences : Lacks the methyl group at position 4 and the methanesulfonate ester at position 5. Instead, it features chlorine atoms at positions 6 and 6.

- DFT studies on similar molecules suggest that chloro-substituents enhance stability and lipophilicity, which could influence pharmacokinetics .

B. (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1)

- Structural Differences : A chalcone derivative with a 4-chlorophenyl group and a p-tolyl substituent. Unlike the coumarin core, chalcones possess an α,β-unsaturated ketone system.

- Biological Relevance : Chalcones like C1 exhibit cytotoxic activity, as shown in $ ^1 \text{H} $-NMR and cytotoxicity assays. The absence of a coumarin scaffold may reduce π-π stacking interactions in biological targets compared to the target compound .

C. (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP)

- Functional Groups : Features a hydroxyl group instead of a methanesulfonate.

- Computational Insights : DFT studies at the B3LYP/6-311G(d,p) level reveal that hydroxyl groups participate in intramolecular hydrogen bonding, which could reduce solubility compared to the sulfonated derivative .

Physicochemical and Spectroscopic Properties

Electronic and Reactivity Profiles

- Methanesulfonate vs.

- Chlorophenyl Effects : The 4-chlorophenyl moiety, common across all compared compounds, contributes to π-stacking and hydrophobic interactions, a feature exploited in kinase inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.